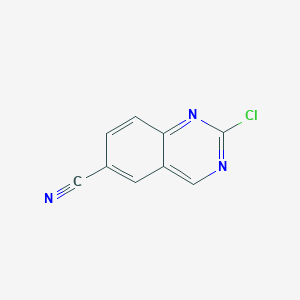

2-Chloroquinazoline-6-carbonitrile

Description

Contextualization of Quinazoline (B50416) Derivatives in Heterocyclic Chemistry

General Overview of the Quinazoline Ring System

The quinazoline ring system is a fundamental heterocyclic scaffold composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov This bicyclic aromatic structure, with the chemical formula C₈H₆N₂, is isomeric with other diazanaphthalenes such as quinoxaline, cinnoline, and phthalazine, distinguished by the arrangement of the nitrogen atoms within the rings. nih.gov Quinazolines are found in numerous natural products, including alkaloids isolated from plants, microorganisms, and animals, with the first natural quinazoline, vasicine, being isolated in 1888. nih.gov The stability of the quinazoline ring to oxidation, reduction, and hydrolysis contributes to its prevalence and utility in various chemical applications. researchgate.net

Significance of Functionalized Quinazolines in Organic Synthesis

Functionalized quinazolines are of paramount importance in organic synthesis due to their role as building blocks for a wide array of more complex molecules. nih.govrsc.org The ability to introduce various substituents at different positions on the quinazoline core allows for the fine-tuning of the molecule's properties and reactivity. nih.govnih.gov This has led to the development of a multitude of synthetic methods, including transition metal-catalyzed reactions, to create diverse quinazoline derivatives. nih.govnih.gov These functionalized quinazolines serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. nih.gov The strategic placement of functional groups can direct subsequent chemical transformations, making them invaluable in the construction of intricate molecular architectures. rsc.orgbenthamdirect.com

Rationale for Research Focus on 2-Chloroquinazoline-6-carbonitrile

Importance as a Versatile Synthetic Intermediate

This compound has garnered significant attention as a versatile synthetic intermediate. The presence of the chloro group at the 2-position and a nitrile group at the 6-position provides two distinct and reactive sites for further chemical modification. nih.gov This dual functionality allows for sequential and selective reactions, enabling the construction of a wide range of substituted quinazoline derivatives. For instance, the chlorine atom can be readily displaced by various nucleophiles, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups. This versatility makes this compound a valuable starting material for creating libraries of compounds for various research applications. chem-soc.si

Unique Reactivity Profile Conferred by Chloro and Nitrile Moieties

The reactivity of this compound is uniquely influenced by the electronic properties of both the chloro and nitrile substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution reactions, a common and powerful tool in organic synthesis for creating new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. chem-soc.si The nitrile group, being a strong electron-withdrawing group, can influence the reactivity of the quinazoline ring system and serves as a precursor for various functional groups such as carboxylic acids, amines, and amides. The interplay between these two functional groups allows for a diverse range of chemical transformations, making this compound a highly valuable and reactive building block in the synthesis of complex heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-12-5-7-3-6(4-11)1-2-8(7)13-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKRCUFKBKTGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 2 Chloroquinazoline 6 Carbonitrile

Established Synthetic Pathways for Quinazoline (B50416) Derivatives

The traditional synthesis of quinazoline derivatives, including 2-Chloroquinazoline-6-carbonitrile, relies on well-established chemical reactions that have been refined over time. These pathways typically involve the initial formation of the core quinazoline structure, followed by the sequential or sometimes concurrent introduction of the desired functional groups.

Cyclization Reactions for Quinazoline Core Formation

The formation of the quinazoline scaffold is the foundational step in the synthesis of this compound. A common and historical approach involves the condensation of anthranilic acid derivatives with a suitable one-carbon source. For instance, the reaction of an appropriately substituted anthranilic acid with formamide (B127407) or a derivative thereof can lead to the formation of a 4-quinazolinone, which can then be further modified. nih.gov

Another classical method is the reaction of 2-aminobenzonitriles with various reagents. These reactions often proceed through the formation of an intermediate that undergoes intramolecular cyclization to yield the quinazoline ring. nih.gov For example, 2-aminobenzonitriles can react with orthoesters to form 4-alkoxyquinazolines.

More direct routes involve the cyclocondensation of 2-aminobenzylamines with aldehydes or other carbonyl compounds. nih.gov These reactions, often catalyzed by acids or metals, provide a versatile entry to the quinazoline core. nih.govmdpi.com The choice of starting materials and reaction conditions can be tailored to introduce substituents at various positions on the quinazoline ring.

A variety of starting materials can be employed to construct the quinazoline skeleton, as summarized in the table below.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Anthranilic Acid | Urea | 1,2,3,4-Tetrahydro-2,4-dioxoquinazoline | nih.gov |

| 2-Aminobenzylamine | Aldehydes/Ketones | Dihydroquinazolines/Quinazolines | nih.gov |

| 2-Aminobenzonitrile | Orthoesters | 4-Alkoxyquinazolines | |

| 2-Aminobenzamides | Aldehydes | 4(3H)-Quinazolinones | organic-chemistry.org |

Introduction of Halogen Functionality (Chlorination)

Once the quinazoline or quinazolinone core is established, the introduction of a chlorine atom at the 2-position is a critical step. A widely used method for this transformation is the treatment of a 2-quinazolinone precursor with a chlorinating agent. chem-soc.si Reagents such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or a tertiary amine, are effective for this conversion. chem-soc.sigoogle.com

The reaction proceeds via the conversion of the amide functionality of the quinazolinone into a chloro-imidoyl intermediate, which then rearranges to the more stable 2-chloroquinazoline (B1345744). The choice of solvent and reaction temperature is crucial for achieving high yields and minimizing side reactions. chem-soc.si

Common chlorinating agents and their applications are listed below.

| Chlorinating Agent | Substrate | Product | Reference(s) |

| Phosphorus Oxychloride (POCl₃) | 2-Quinazolinone | 2-Chloroquinazoline | chem-soc.si |

| Thionyl Chloride (SOCl₂) | 2-Quinazolinone | 2-Chloroquinazoline | google.com |

| N-Chlorosuccinimide (NCS) | Quinoline (B57606) | Chloroquinoline | google.com |

Introduction of Nitrile Functionality (Cyanation)

The introduction of the nitrile group at the 6-position of the quinazoline ring is typically achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A common precursor for this transformation is a 6-haloquinazoline, often a 6-bromo or 6-iodo derivative, which can be prepared from the corresponding 6-aminoquinazoline via a Sandmeyer-type reaction.

The Rosenmund-von Braun reaction, which involves the treatment of an aryl halide with a copper(I) cyanide salt at elevated temperatures, is a classical method for cyanation. nih.gov However, this method often requires harsh conditions. More modern approaches utilize palladium or copper catalysts to facilitate the cyanation of aryl halides or triflates under milder conditions. nih.govorganic-chemistry.org These catalytic systems offer greater functional group tolerance and often provide higher yields.

Direct C-H cyanation methods are also emerging as a powerful tool. rsc.org These reactions avoid the need for pre-functionalized substrates, offering a more atom-economical route to the desired nitrile. rsc.org For instance, the use of reagents like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of an oxidant can directly introduce a cyano group onto the quinazoline ring. rsc.orgorganic-chemistry.org

Key cyanation methods are summarized in the table below.

| Cyanation Method | Reagent(s) | Substrate | Reference(s) |

| Rosenmund-von Braun | CuCN | Aryl Halide | organic-chemistry.org |

| Palladium-catalyzed | Zn(CN)₂, Pd catalyst | Aryl Halide/Triflate | |

| Copper-catalyzed | NaCN or KCN, Cu catalyst | Aryl Halide | nih.govorganic-chemistry.org |

| Direct C-H Cyanation | TMSCN, oxidant | Quinazoline | rsc.orgorganic-chemistry.org |

Advanced and Green Synthetic Approaches

Transition-Metal-Catalyzed Syntheses (e.g., Palladium, Copper)

Transition-metal catalysis has revolutionized the synthesis of quinazolines and their derivatives. mdpi.comnih.govfrontiersin.orgnih.gov Catalysts based on palladium, copper, iron, and ruthenium have been extensively employed to facilitate various bond-forming reactions. nih.govmdpi.comnih.gov These methods often proceed under milder conditions and with higher selectivity compared to traditional approaches. mdpi.comnih.govfrontiersin.orgnih.gov

For instance, palladium-catalyzed reactions are widely used for the construction of the quinazoline core and for the introduction of substituents through cross-coupling reactions. mdpi.comnih.gov Copper catalysts are particularly effective for amination and cyanation reactions. nih.govnih.govrsc.orgdigitellinc.com

The use of earth-abundant and less toxic metals like iron and manganese is also gaining traction as a more sustainable alternative to precious metal catalysts. mdpi.comnih.gov

| Metal Catalyst | Reaction Type | Reference(s) |

| Palladium | Cross-coupling, Carbonylative cyclization | mdpi.comnih.govmdpi.comnih.govrsc.org |

| Copper | Ullmann condensation, Cyanation | nih.govmdpi.comnih.govorganic-chemistry.orgrsc.orgdigitellinc.com |

| Iron | C-H activation, Dehydrogenative coupling | nih.govmdpi.comnih.gov |

| Ruthenium | Dehydrogenative coupling, Annulation | rsc.orgcolab.wsacs.org |

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the functionalization of the quinazoline scaffold. nih.govnih.gov These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents. nih.gov

For the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned to introduce the cyano group at the 6-position by reacting a 6-haloquinazoline with a cyanoboronic acid derivative. Alternatively, a Buchwald-Hartwig amination could be used to introduce an amino group, which could then be converted to the nitrile.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are also valuable for forming C-N bonds. mdpi.com These reactions are often used to introduce amino or amido groups onto the quinazoline ring.

Oxidative C-H Functionalization Strategies

Oxidative C-H functionalization has become a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. nih.gov In the context of quinazoline synthesis, this strategy typically involves the direct conversion of a C-H bond into a C-N or C-C bond to form the heterocyclic ring.

While direct C-H functionalization to yield this compound is not extensively documented, general principles can be applied. For instance, transition-metal catalysts, particularly palladium, are frequently used to facilitate the ortho-selective C-H activation of a directing group. researchgate.net In the synthesis of related 2-arylquinazolines, the quinazoline ring itself can act as a directing group to functionalize the 2-aryl substituent. researchgate.net

A plausible strategy for the quinazoline core construction via C-H activation could involve the reaction of 2-alkylamino benzonitriles with an appropriate coupling partner. For example, an iron-catalyzed sp³ C-H oxidation of 2-alkylamino N-H ketimines, followed by intramolecular C-N bond formation, has been demonstrated for the synthesis of C-2 substituted quinazolines. mdpi.com This approach avoids the need for less environmentally friendly halogenated substrates. nih.gov

| Strategy | Catalyst/Reagent | Key Transformation | Potential Application |

| Palladium-Catalyzed C-H Activation | Pd(II) | Ortho-halogenation of 2-arylquinazolines | Functionalization of a pre-formed quinazoline scaffold. researchgate.net |

| Iron-Catalyzed C-H Oxidation | FeCl₂ / TBHP | sp³ C-H oxidation and intramolecular C-N cyclization | Synthesis of the quinazoline ring from 2-alkylamino benzonitriles. mdpi.com |

| Copper-Catalyzed Oxidative Amination | Copper Catalyst / TBHP | Dual oxidative benzylic C-H amination | Formation of quinazolines from 2-aminoarylketones and methylarenes. mdpi.com |

Multi-Component Reactions (MCRs) and One-Pot Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials, are highly efficient for building molecular complexity. nih.gov Several MCRs and one-pot syntheses have been developed for the quinazoline scaffold. nih.govresearchgate.net

One common approach involves the condensation of a 2-aminoaryl ketone, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297). nih.govnih.gov These reactions can often be promoted by catalysts or microwave irradiation. nih.gov For instance, a one-pot, three-component synthesis of quinazolines has been reported using 2-aminobenzophenone, an aldehyde, and ammonium acetate, catalyzed by a magnetic ionic liquid (bmim[FeCl₄]), proceeding at a moderate temperature. nih.govnih.gov

Another versatile MCR is the Ugi four-component reaction (Ugi-4CR). This reaction can be employed to rapidly generate diverse scaffolds. nih.govacs.org A strategy for polycyclic quinazolinones involves an Ugi-4CR of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a palladium-catalyzed intramolecular N-arylation. nih.govacs.org While this produces a quinazolinone, subsequent chlorination could potentially yield the desired 2-chloroquinazoline.

| MCR Type | Reactants | Catalyst/Conditions | Key Advantages |

| Three-Component Condensation | 2-Aminoaryl ketone, Aldehyde, Ammonium acetate | Magnetic ionic liquid (bmim[FeCl₄]) or TMSOTf/Microwave | High atom economy, operational simplicity, often mild conditions. nih.govnih.govmdpi.com |

| Ugi Four-Component Reaction (Ugi-4CR) | Acid, Aldehyde, Isocyanide, Amine (or ammonia/cyanamide) | Often catalyst-free, followed by a cyclization step | Rapid generation of complex scaffolds, high diversity potential. nih.govacs.org |

| Tandem Reaction | (2-aminophenyl)methanols, Aldehydes, Ceric ammonium nitrate | CuCl / CsOH | Good to excellent yields for a diverse range of substrates. mdpi.com |

Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly influencing synthetic route design, promoting methods that reduce or eliminate the use of hazardous substances. nih.gov Solvent-free (neat) reactions and the use of environmentally benign solvents like water are key aspects of this approach. nih.govslideshare.net

Many synthetic procedures for quinazolines have been adapted to be more environmentally friendly. Microwave-assisted organic synthesis (MAOS) has proven particularly effective, often allowing for solvent-free conditions, shorter reaction times, and higher yields. frontiersin.org For example, the synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate can be achieved under solvent- and catalyst-free conditions using microwave heating. nih.gov

The use of solid-supported catalysts, such as montmorillonite (B579905) K-10 clay, also facilitates environmentally friendly syntheses by enabling solvent-free conditions and easy catalyst recovery and reuse. slideshare.netfrontiersin.org Furthermore, reactions in water, promoted by bases like sodium hydroxide (B78521) and using molecular oxygen as an oxidant, provide a sustainable route to quinazolines from readily available starting materials. nih.govmdpi.com

| Condition | Reactants/Catalyst | Methodology | Environmental Benefit |

| Solvent-Free | Aldehydes, 2-aminobenzophenones, NH₄OAc | Microwave Irradiation | Elimination of organic solvents, reduced reaction time, clean reaction profile. nih.govfrontiersin.org |

| Solvent-Free | Anthranilic acids, Formamide | Montmorillonite K-10 Clay | Reusable catalyst, simple work-up, high yields. slideshare.netfrontiersin.org |

| Aqueous Medium | α,α,α-Trihalotoluenes, o-Aminobenzylamines | NaOH / O₂ | Use of a green and renewable solvent, avoids chromatographic purification. nih.govmdpi.com |

| Iodine-Catalyzed | 2-Aminobenzaldehydes, Benzylamines | I₂ / O₂ | Transition-metal-free, uses a green oxidant. nih.gov |

Retrosynthetic Analysis and Key Precursor Molecules

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursor molecules. youtube.comyoutube.comyoutube.com

A logical retrosynthetic disconnection for this compound is at the C-Cl bond, pointing to 6-Cyano-2-hydroxyquinazoline (which exists in tautomeric equilibrium with 6-Cyanoquinazolin-2(1H)-one ) as a key intermediate. This intermediate could then be chlorinated using standard reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chem-soc.si This chlorination of a quinazolinone is a common final step in the synthesis of chloroquinazolines. chem-soc.si

Further deconstruction of the 6-Cyanoquinazolin-2(1H)-one intermediate suggests several possible synthetic pathways for the quinazoline ring itself. A primary disconnection of the quinazoline core breaks it down to precursors based on an aniline (B41778) derivative. A key precursor would be an anthranilamide or anthranilic acid derivative bearing a cyano group at the para-position to the amino group.

Key Precursor Molecules:

2-Amino-5-cyanobenzamide: This precursor can undergo cyclization with a one-carbon source, such as triethyl orthoformate or formamide, to construct the pyrimidine (B1678525) ring of the quinazolinone.

2-Amino-5-cyanobenzoic acid: This can be reacted with a nitrogen source like formamide in a Niementowski quinazoline synthesis. frontiersin.org

2-Amino-5-cyanobenzonitrile: This versatile precursor can react with a suitable one-carbon electrophile, followed by cyclization.

The synthesis of these precursors would typically start from a commercially available nitrotoluene or nitroaniline derivative, where the functional groups are introduced and manipulated through standard aromatic chemistry. For instance, starting from 4-methyl-3-nitroaniline, oxidation of the methyl group to a carboxylic acid, followed by reduction of the nitro group and conversion of the acid to an amide or nitrile, would lead to the desired precursors.

| Target Molecule | Key Intermediate | Key Precursor(s) | Synthetic Transformation |

| This compound | 6-Cyanoquinazolin-2(1H)-one | 2-Amino-5-cyanobenzamide + Formic acid equivalent | Chlorination (e.g., with POCl₃). chem-soc.si |

| 6-Cyanoquinazolin-2(1H)-one | 2-Amino-5-cyanobenzamide | 2-Amino-5-cyanobenzoic acid + Formamide | Cyclocondensation. frontiersin.org |

| 2-Amino-5-cyanobenzamide | 2-Amino-5-cyanobenzoic acid | 4-Amino-3-formylbenzonitrile | Amidation. |

Reactivity, Reaction Mechanisms, and Functional Group Transformations

Nucleophilic Substitution Reactions of the Chloro Group at C-2

The chlorine atom at the C-2 position of the quinazoline (B50416) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring facilitates the attack of nucleophiles at this position. In di-substituted quinazolines, such as 2,4-dichloroquinazoline (B46505), the C-4 position is generally more reactive towards nucleophiles under mild conditions. rsc.orgnih.gov However, the C-2 chloro substituent in 2-chloroquinazoline (B1345744) derivatives readily undergoes displacement with various nucleophiles.

The displacement of the C-2 chlorine atom by primary and secondary amines is a widely utilized transformation for the synthesis of 2-aminoquinazoline (B112073) derivatives. These reactions typically proceed by heating the 2-chloroquinazoline-6-carbonitrile with an excess of the desired amine, sometimes in the presence of a base or a catalyst.

For instance, the reaction of 2-chloro-6-methylquinoline, a related heterocyclic compound, with various substituted aromatic primary and secondary amines in the presence of triethylamine (B128534) (TEA) and potassium carbonate (K₂CO₃) has been shown to produce the corresponding 2-amino derivatives. nih.gov Similarly, the reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide with dimethylamine (B145610) demonstrates the amenability of the chloroquinazoline core to amination. nih.gov The synthesis of various 2-amino-6-substituted quinazolines has been achieved through such nucleophilic substitution reactions. nih.gov

Table 1: Examples of Amination Reactions on Related Chloro-Heterocycles

| Substrate | Amine | Conditions | Product | Reference |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Secondary Amines | Room Temperature | 2-Aryl-5-(dialkylamino)-6-cyano-7-methylindolizine | nih.gov |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Benzylamine | Heating | 2-Aryl-5-(benzylamino)-6-cyano-7-methylindolizine | nih.gov |

| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Various Amines | Not specified | 4-Amino-3-nitropyrano[3,2-c]quinoline-2,5(6H)-diones | researchgate.net |

| 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide | Dimethylamine | Not specified | Product of amination | nih.gov |

The chloro group at C-2 can also be displaced by oxygen and sulfur nucleophiles to yield 2-alkoxy- and 2-thio-quinazoline derivatives, respectively.

Alkoxylation: The synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showcases a related transformation where an alkoxy group is introduced into a quinoline (B57606) system, suggesting the feasibility of similar reactions with this compound. nih.gov

Thiolation: Thiolation reactions provide access to 2-thioquinazoline derivatives, which are valuable synthetic intermediates. For example, 2-aryl-5-chloro-6-cyano-7-methylindolizines, which are structurally analogous, have been shown to react with sulfur nucleophiles like mercaptoethanol and ethyl mercaptoacetate (B1236969) under basic conditions to yield the corresponding 5-thio-substituted products. nih.gov Furthermore, reaction with thiourea (B124793) in refluxing butanol can lead to the formation of an indolizinethione. nih.gov The synthesis of 6-substituted quinazoline-2-thiols has also been reported, highlighting the utility of this class of reactions. researchgate.net A similar reaction of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with thiophenol results in the substitution of the chloro group. researchgate.net

Table 2: Examples of Thiolation Reactions on Related Chloro-Heterocycles

| Substrate | Sulfur Nucleophile | Conditions | Product | Reference |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Mercaptoethanol | Basic | 2-Aryl-5-(2-hydroxyethylthio)-6-cyano-7-methylindolizine | nih.gov |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Ethyl Mercaptoacetate | Ethanolic NaOH | Ethyl 2-((2-aryl-6-cyano-7-methylindolizin-5-yl)thio)acetate | nih.gov |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Thiourea | Refluxing Butanol | 2-Aryl-6-cyano-7-methylindolizine-5(8H)-thione | nih.gov |

| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Thiophenol | Not specified | 4-(Phenylthio)-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |

The direct hydrolysis of the C-2 chloro group to a hydroxyl group, forming 2-oxo-quinazoline-6-carbonitrile, is generally a challenging transformation. Aryl chlorides are typically resistant to hydrolysis under standard conditions. This reaction would likely require harsh conditions, such as high temperatures and pressures, or the use of a strong base. There is limited specific literature detailing the direct hydrolysis of the chloro group in this compound.

Transformations of the Nitrile Functional Group at C-6

The nitrile group at the C-6 position offers a versatile handle for further functionalization of the quinazoline scaffold. It can be hydrolyzed to either a carboxylic acid or an amide, or reduced to a primary amine.

The hydrolysis of nitriles is a well-established transformation that can be catalyzed by either acid or base. nih.govorganic-chemistry.org The outcome of the reaction, whether it yields the carboxylic acid or the amide, can often be controlled by the reaction conditions. researchgate.net

Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong acid, such as hydrochloric acid, and water will typically lead to the formation of 2-chloroquinazoline-6-carboxylic acid and the corresponding ammonium (B1175870) salt. researchgate.netnih.gov The reaction proceeds through an amide intermediate.

Base-Catalyzed Hydrolysis: Alkaline hydrolysis, using a base like sodium hydroxide (B78521), will initially produce the carboxylate salt of 2-chloroquinazoline-6-carboxylic acid and ammonia. nih.gov Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. Careful control of the reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the intermediate, 2-chloroquinazoline-6-carboxamide. researchgate.net

The general mechanism for nitrile hydrolysis involves the nucleophilic attack of water (under acidic conditions after protonation of the nitrile) or hydroxide (under basic conditions) on the electrophilic carbon of the nitrile, followed by tautomerization and further hydrolysis of the resulting amide. organic-chemistry.org

The nitrile group can be reduced to a primary amine, yielding (2-chloroquinazolin-6-yl)methanamine. This transformation introduces a basic aminomethyl group, which is a common pharmacophore.

Several reducing agents can be employed for this purpose:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. mdpi.com The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup. organic-chemistry.org

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. mdpi.comresearchgate.net This method is often considered more environmentally friendly.

Cobalt Chloride/Sodium Borohydride (B1222165): A combination of cobalt chloride and sodium borohydride in an alcoholic medium can selectively reduce nitrile groups, even in complex molecules. nih.gov

The reduction of nitriles to amines is a fundamental transformation in organic synthesis, providing access to a key functional group for further derivatization. nih.gov

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group at the C-6 position of this compound can participate in cycloaddition reactions, most notably in the formation of tetrazoles. This transformation is a [3+2] cycloaddition between the nitrile and an azide (B81097), typically sodium azide. researchgate.netyoutube.com The reaction is often facilitated by a Lewis acid or a Brønsted acid to activate the nitrile group. youtube.com The formation of the tetrazole ring introduces a new heterocyclic system, which can be a valuable pharmacophore in medicinal chemistry. researchgate.netnih.govbeilstein-journals.org The general mechanism involves the coordination of the acid to the nitrile nitrogen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion. Subsequent cyclization and protonation lead to the formation of the stable, aromatic tetrazole ring. youtube.com

A variety of conditions can be employed for tetrazole synthesis from nitriles, including the use of zinc salts in water, or heterogeneous catalysts like silica-supported sodium hydrogen sulfate. organic-chemistry.org Microwave-assisted synthesis has also been shown to be an efficient method for converting nitriles to tetrazoles. organic-chemistry.org

Electrophilic Aromatic Substitution on the Quinazoline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. pitt.edumasterorganicchemistry.com In the case of this compound, the quinazoline ring is relatively electron-deficient due to the presence of the two nitrogen atoms and the electron-withdrawing chloro and nitrile groups. This deactivation makes EAS reactions more challenging compared to electron-rich aromatic systems like benzene (B151609). masterorganicchemistry.com

The general mechanism of EAS involves the generation of a strong electrophile, which is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. pitt.edulibretexts.orgyoutube.com Subsequent loss of a proton from the intermediate restores the aromaticity of the ring. youtube.commasterorganicchemistry.com

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For halogenation, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is typically required to activate the halogen. masterorganicchemistry.com Nitration is usually carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The regioselectivity of EAS on the quinazoline ring will be influenced by the directing effects of the existing substituents. The chloro group is an ortho-, para-director, while the nitrile group is a meta-director. The nitrogen atoms in the quinazoline ring also strongly influence the position of substitution.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.com The chloro group at the C-2 position of this compound serves as a handle for various palladium-catalyzed coupling reactions. tcichemicals.com

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used in the synthesis of biaryls and other conjugated systems. organic-chemistry.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, the chloro group at the 2-position can be coupled with various aryl or heteroaryl boronic acids or their esters. organic-chemistry.orgnih.gov The reaction typically requires a base, such as sodium carbonate, potassium carbonate, or cesium carbonate, and a phosphine (B1218219) ligand to stabilize the palladium catalyst. youtube.com The choice of ligand can significantly impact the efficiency and scope of the reaction. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Organoboron Reagent | Catalyst System | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | - | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/dialkylbiphenylphosphine | - | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82% | organic-chemistry.org |

| 4-Chlorobenzonitrile | Benzothiophen-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | - | 4-(Benzothiophen-2-yl)benzonitrile | 82% | nih.gov |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction is valuable for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.

The chloro group at the C-2 position of this compound can be coupled with various terminal alkynes under Sonogashira conditions. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination. wikipedia.org Copper-free Sonogashira protocols have also been developed. researchgate.net

Table 2: Sonogashira Coupling Reaction Conditions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl bromides and alkynes | Terminal alkynes | (NHC)-Cu / (NHC)-Pd | - | - | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, making it a powerful tool in medicinal chemistry and materials science. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally reductive elimination to form the C-N bond. libretexts.org

The chloro group at the C-2 position of this compound can be displaced by a variety of primary and secondary amines using the Buchwald-Hartwig amination. researchgate.net The reaction typically requires a strong base, such as sodium tert-butoxide, and a bulky, electron-rich phosphine ligand to promote the catalytic cycle. researchgate.net

Table 3: Buchwald-Hartwig Amination Reaction Conditions

| Aryl Halide | Amine | Catalyst System | Base | Reference |

|---|---|---|---|---|

| Aryl bromides and chlorides | Primary and secondary amines | Pd(OAc)₂ / Binap or Xantphos | Cs₂CO₃ | researchgate.net |

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. slideshare.netresearchgate.net Regioselectivity, on the other hand, describes the preference for bond formation at one position over another. slideshare.netdurgapurgovtcollege.ac.in In the case of this compound, both chemo- and regioselectivity are important considerations due to the presence of multiple reactive positions and functional groups.

In metal-catalyzed coupling reactions, the C-2 chloro group is generally more reactive than the nitrile group towards oxidative addition to the palladium catalyst. This allows for selective functionalization at the C-2 position while leaving the nitrile group intact.

In nucleophilic aromatic substitution (SNAr) reactions on di- or tri-substituted quinazolines, the regioselectivity is often dictated by the electronic properties of the ring and the substituents. For instance, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C-4 position. mdpi.com This is attributed to the higher LUMO coefficient at C-4, making it more susceptible to nucleophilic attack. mdpi.com This inherent regioselectivity is a valuable feature in the synthesis of bioactive 4-aminoquinazolines. mdpi.com

The reactivity of different halogen substituents on the quinazoline ring can also be exploited for selective cross-coupling reactions. For example, the C-Cl bond at the C-4 position of 6-bromo-2,4-dichloroquinazoline (B10380) has been found to be more reactive in metal-catalyzed cross-coupling than the C-Br bond, which in turn is more reactive than the C-Cl bond at the C-2 position. researchgate.net This differential reactivity allows for sequential and site-selective functionalization of polysubstituted quinazolines. researchgate.net

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations specifically focused on this compound are not extensively reported in publicly available literature. However, the reactivity of the quinazoline scaffold, particularly in nucleophilic aromatic substitution (SNAr) reactions, has been the subject of both experimental and theoretical studies on closely related analogues. These studies provide a strong foundation for understanding the potential reaction mechanisms and functional group transformations involving this compound.

The primary site of reactivity on the this compound molecule for nucleophilic attack is the C2 position, where the chlorine atom is located. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the cyano group at the C6 position enhances the electrophilicity of the carbon atoms in the quinazoline ring system, making it susceptible to nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The most common transformation for 2-chloroquinazolines is the nucleophilic aromatic substitution (SNAr) of the chlorine atom. This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

General SNAr Mechanism:

Nucleophilic Attack: A nucleophile (Nu-) attacks the electrophilic carbon atom at the C2 position, which is bonded to the chlorine atom. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. This step is typically the rate-determining step of the reaction.

Leaving Group Departure: The Meisenheimer complex is stabilized by resonance, with the negative charge delocalized over the aromatic system, including the nitrogen atoms. The complex then collapses with the expulsion of the chloride ion (Cl-), a good leaving group, to restore the aromaticity of the quinazoline ring and yield the substituted product.

Regioselectivity in Chloroquinazolines

In cases where multiple chloro-substituents are present, such as in 2,4-dichloroquinazoline, the regioselectivity of the nucleophilic attack is a critical aspect. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the more reactive site. These studies have shown that for 2,4-dichloroquinazoline, the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack than the C2 position. nih.gov This theoretical prediction is well-supported by experimental observations where nucleophilic substitution predominantly occurs at the C4 position. nih.gov

For this compound, with only one chloro substituent, the question of regioselectivity between different positions on the same ring is less complex. The primary focus of mechanistic investigation would be on the energetics of the transition state and the stability of the Meisenheimer intermediate.

Potential Functional Group Transformations

The chloro group at the C2 position of this compound serves as a versatile handle for the introduction of various functional groups through SNAr reactions.

Table 1: Plausible Functional Group Transformations via SNAr on this compound (Based on Analogous Systems)

| Nucleophile | Resulting Functional Group at C2 | Potential Product Class |

| Amines (R-NH2) | Amino (-NHR) | 2-Aminoquinazoline-6-carbonitriles |

| Alcohols (R-OH) / Alkoxides (R-O-) | Alkoxy (-OR) | 2-Alkoxyquinazoline-6-carbonitriles |

| Thiols (R-SH) / Thiolates (R-S-) | Thioether (-SR) | 2-(Alkylthio)quinazoline-6-carbonitriles |

| Hydrazine (H2N-NH2) | Hydrazinyl (-NHNH2) | 2-Hydrazinylquinazoline-6-carbonitriles |

| Azide (N3-) | Azido (-N3) | 2-Azidoquinazoline-6-carbonitriles |

This table is illustrative and based on the known reactivity of related chloroquinazolines. Specific reaction conditions would need to be optimized for this compound.

Computational Insights

While specific computational studies on this compound are scarce, DFT calculations on similar systems provide a framework for what to expect. Such studies can model the reaction pathway, calculate activation energies for the formation of the Meisenheimer complex, and determine the relative stability of intermediates and transition states. The electron-withdrawing cyano group at the C6 position is expected to further stabilize the negative charge in the Meisenheimer intermediate through resonance, potentially increasing the rate of nucleophilic substitution compared to an unsubstituted 2-chloroquinazoline.

Derivatization Strategies and Analog Design

Systematic Modification of the Quinazoline (B50416) Core and Substituents

Systematic modification of the 2-chloroquinazoline-6-carbonitrile scaffold is a fundamental strategy in analog design. This involves the targeted alteration of both the quinazoline core and its substituents to probe structure-activity relationships (SAR). The reactivity of the quinazoline ring system allows for selective functionalization at various positions. The pyrimidine (B1678525) ring is generally resistant to electrophilic substitution, with the C-4 position being more reactive than the C-2 position. wikipedia.org Conversely, the benzene (B151609) ring is more susceptible to electrophilic attack, with the order of reactivity being 8 > 6 > 5 > 7. wikipedia.org

Key positions for modification on the quinazoline core that significantly influence pharmacological activity are the 2, 6, and 8 positions. nih.govresearchgate.net The introduction of different heterocyclic moieties at the 3-position has also been shown to augment physicochemical properties and biological activity. nih.gov For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, substitutions at the C-6 and C-7 positions of the quinazoline ring are crucial for activity. nih.gov

The chloro-substituent at the C-2 position and the carbonitrile group at the C-6 position of the parent compound are reactive handles that facilitate a wide range of chemical transformations. Nucleophilic aromatic substitution (SNAr) is a common reaction for replacing the chlorine atom at C-2 with various nucleophiles. chim.itresearchgate.net

Introduction of Diverse Functional Groups for Structure-Reactivity Studies

The introduction of diverse functional groups onto the this compound scaffold is essential for conducting comprehensive structure-reactivity studies. rsc.orgresearchgate.net This approach allows for the systematic evaluation of how different chemical moieties impact the biological and physicochemical properties of the resulting analogs. The strategic placement of functional groups can influence factors such as binding affinity to biological targets, solubility, metabolic stability, and cell permeability. nih.gov

The C-2 and C-6 positions of this compound are primary sites for derivatization. The chlorine atom at the C-2 position is a versatile leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of substituents. researchgate.netbeilstein-journals.org Various nucleophiles, including amines, thiols, and alcohols, can be employed to displace the C-2 chlorine, leading to the formation of 2-amino, 2-thio, and 2-alkoxyquinazoline derivatives, respectively. researchgate.netnih.gov

The carbonitrile group at the C-6 position offers another avenue for chemical modification. While the nitrile group itself can participate in various chemical transformations, it is often introduced to serve as a key pharmacophoric element or as a precursor for other functional groups. For example, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each modification imparting distinct chemical properties to the molecule. nih.gov

Recent studies have highlighted the importance of substitutions at the C-6 position for various biological activities. For instance, a series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position were synthesized and showed potent antiproliferative activity. mdpi.com Similarly, the introduction of an arylidene-semicarbazone moiety at the C-6 position of a quinazoline core resulted in compounds with significant antiproliferative effects. nih.gov

| Position | Reactant/Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| C-2 | Amines (R-NH₂) | -NHR | researchgate.net |

| C-2 | Thiols (R-SH) | -SR | researchgate.net |

| C-2 | Alcohols (R-OH) | -OR | nih.gov |

| C-6 | Hydrolysis (H₂O/H⁺ or OH⁻) | -COOH | nih.gov |

| C-6 | Reduction (e.g., LiAlH₄) | -CH₂NH₂ | nih.gov |

| C-6 | Sodium Azide (B81097) (NaN₃) | Tetrazole | nih.gov |

Functionalization of the benzene portion of the quinazoline ring provides another layer of structural diversity. As previously mentioned, the benzene ring is more amenable to electrophilic substitution than the pyrimidine ring. wikipedia.org This allows for the introduction of various substituents at positions C-5, C-7, and C-8. The nature and position of these substituents can have a profound impact on the biological activity of the quinazoline derivatives.

Design Principles for Analog Libraries

The design of analog libraries based on the this compound scaffold is guided by several key principles aimed at systematically exploring chemical space and maximizing the potential for discovering novel bioactive compounds. rsc.orgnih.gov These principles include the exploration of a broad range of chemical functionalities, the diversification of the molecular scaffold, and the application of isosteric and bioisosteric replacements. researchgate.net

The concept of "chemical space" refers to the vast multidimensional space of all possible molecules. nih.gov A primary goal in designing an analog library is to efficiently explore relevant regions of this space to identify molecules with desired properties. For quinazoline derivatives, this involves systematically varying the substituents at key positions (C-2, C-6, and the benzene moiety) to cover a wide range of physicochemical properties, such as size, shape, polarity, and charge. researchgate.netmdpi.com

The synthesis of diverse libraries of quinazoline derivatives allows researchers to probe the structure-activity landscape and identify key structural features that are critical for biological activity. nih.gov This information can then be used to guide the design of next-generation analogs with improved potency and selectivity.

While the quinazoline core is a well-established "privileged scaffold," introducing diversity at the scaffold level can lead to the discovery of novel chemotypes with unique biological profiles. mdpi.com This can be achieved through various synthetic strategies, such as ring-closing metathesis or multi-component reactions, to create novel fused-ring systems or alter the core quinazoline structure.

Isosteric and bioisosteric replacements are powerful tools in analog design. nih.gov Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. Bioisosteres are groups that can be interchanged without significantly affecting the biological activity of the molecule. The strategic replacement of certain functional groups with their isosteres or bioisosteres can be used to fine-tune the properties of a lead compound, such as improving its metabolic stability, reducing toxicity, or enhancing its binding affinity. For example, a carboxylic acid group might be replaced with a tetrazole ring to improve oral bioavailability. nih.gov

Pre- and Post-Column Derivatization Methodologies in Analytical Chemistry

In the analytical determination of this compound, derivatization techniques can be employed to enhance its detectability and improve chromatographic properties, particularly for high-performance liquid chromatography (HPLC). hta-it.com Derivatization involves the chemical modification of the analyte to produce a derivative with more desirable properties for separation and detection. researchgate.net This can be performed either before the sample is introduced into the chromatographic column (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). actascientific.com For this compound, derivatization strategies would primarily target the nitrile (-CN) functional group, as the chloro-substituted quinazoline ring is relatively stable under typical derivatization conditions.

A plausible and effective pre-column derivatization strategy for this compound involves a two-step process. The first step is the hydrolysis of the nitrile group to a carboxylic acid, followed by the derivatization of the newly formed carboxyl group with a suitable tagging agent to introduce a chromophore or fluorophore. chemguide.co.uklibretexts.orgchemistrysteps.comweebly.com

Step 1: Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to a carboxylic acid (2-chloroquinazoline-6-carboxylic acid) under either acidic or alkaline conditions. chemguide.co.uklibretexts.org This transformation is a prerequisite for subsequent derivatization of the carboxyl group. weebly.com

Acidic Hydrolysis: The compound can be heated under reflux with a dilute mineral acid, such as hydrochloric acid. This process yields the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Alkaline Hydrolysis: Alternatively, heating with an aqueous solution of a base like sodium hydroxide (B78521) will also hydrolyze the nitrile. This initially produces the carboxylate salt, which is then acidified with a strong acid to yield the free carboxylic acid. chemguide.co.uklibretexts.org

Step 2: Derivatization of the Carboxylic Acid

Once 2-chloroquinazoline-6-carboxylic acid is formed, it can be derivatized using a variety of reagents to attach a tag that enhances its response to common HPLC detectors, such as UV-Visible or fluorescence detectors. libretexts.org The choice of derivatizing agent depends on the desired detection method and the required sensitivity.

Below are some potential pre-column derivatization reagents for the carboxylic acid derivative of this compound:

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Detection Method |

| p-Bromophenacyl bromide | Carboxylic Acid | p-Bromophenacyl ester | UV |

| 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | Carboxylic Acid | Ester derivative | Electrochemical |

| 4-Bromo-N-methylbenzylamine | Carboxylic Acid | Amide derivative | Mass Spectrometry (MS) |

| o-Phthalaldehyde (OPA) (after conversion to an amine) | Carboxylic Acid (via amine) | Isoindole derivative | Fluorescence |

Post-Column Derivatization

Post-column derivatization is another viable approach where the derivatization reaction occurs after the chromatographic separation of the analyte. nih.gov This method has the advantage of avoiding potential issues with multiple derivative formation or the separation of excess derivatizing reagent. actascientific.com However, it requires specialized equipment to mix the column effluent with the reagent before it enters the detector. nih.gov

For this compound, a post-column derivatization strategy could involve an online hydrolysis of the nitrile group to a carboxylic acid, followed by a reaction with a suitable reagent. However, the kinetics of the hydrolysis reaction may be too slow for a typical post-column setup. A more feasible post-column approach would be to derivatize the quinazoline ring itself, although reagents for such a reaction are less common and would require significant method development.

Due to the often slow nature of nitrile hydrolysis, pre-column derivatization is generally the more practical and widely applied approach for compounds like this compound. academicjournals.org This allows for the completion of the chemical reactions under optimized conditions before the sample is introduced into the HPLC system. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2-chloroquinazoline-6-carbonitrile, providing detailed information about the chemical environment of each atom within the molecule.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and numbers of protons and carbons in the molecule. nih.govresearchgate.net In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the electronic environment and neighboring protons for each hydrogen atom. Similarly, ¹³C NMR provides distinct signals for each unique carbon atom, offering insights into their hybridization and connectivity. oc-praktikum.dersc.org

To further unravel the intricate network of connections within this compound, two-dimensional (2D) NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). researchgate.netepfl.ch By revealing which protons are neighbors, COSY helps to piece together the fragments of the molecule.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These techniques correlate proton signals with the signals of directly attached carbon atoms (¹J-coupling). epfl.chcolumbia.edulibretexts.org This provides a direct link between the proton and carbon skeletons of the molecule. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. epfl.chcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J). epfl.chcolumbia.edulibretexts.org HMBC is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms and for assembling the final, complete structure of this compound. youtube.com

A representative, though not specific to this exact molecule, set of NMR data for a related quinazoline (B50416) derivative illustrates the type of information obtained. For instance, in a ¹H NMR spectrum (measured in DMSO-d6 at 400 MHz), signals might appear at δ (ppm): 8.25 (s, 1H), 8.09 (d, J= 7.2, 1H), 7.89 (d, J= 6.4, 1H), among others. The corresponding ¹³C NMR spectrum (at 100 MHz in DMSO-d6) could show peaks at δ (ppm): 163.2, 149.3, 147.4, and so on, each corresponding to a specific carbon atom in the molecule. rsc.org

Table 1: Representative NMR Data Interpretation

| Technique | Information Provided | Example Application for this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Identifies aromatic protons and their coupling patterns on the quinazoline ring. |

| ¹³C NMR | Number and type of carbon atoms. | Distinguishes between the carbon atoms of the quinazoline core, the nitrile group, and the chloro-substituted carbon. |

| COSY | Proton-proton (H-H) correlations through 2-3 bonds. | Establishes the connectivity of adjacent protons on the benzene (B151609) ring portion of the quinazoline. |

| HSQC/HMQC | Direct one-bond proton-carbon (C-H) correlations. | Assigns specific proton signals to their directly attached carbon atoms. |

| HMBC | Long-range (2-4 bond) proton-carbon correlations. | Connects the nitrile carbon to the quinazoline ring and confirms the position of the chloro substituent. |

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C NMR are used to obtain high-resolution spectra of solid samples. rsc.org This can reveal information about polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions that are not observable in solution. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental composition of this compound (C₉H₄ClN₃), distinguishing it from other compounds that may have the same nominal mass. researchgate.netescholarship.org The ability of HRMS to provide high mass accuracy is invaluable for confirming the identity of newly synthesized compounds and for detecting impurities. nih.gov

Table 2: Molecular Formula and Weight

| Compound Name | Molecular Formula | Molecular Weight |

| This compound | C₉H₄ClN₃ | 189.6 g/mol |

Data sourced from publicly available chemical information. cymitquimica.com

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to create a fragmentation spectrum. nih.gov The pattern of fragmentation is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and the positions of substituents. nih.gov For this compound, MS/MS analysis would likely show the loss of the chlorine atom, the nitrile group, or fragmentation of the quinazoline ring system, providing further evidence for the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. The spectra are interpreted by assigning specific absorption or scattering peaks to the vibrational modes of the molecule's constituent bonds.

The key functional groups in this compound are the quinazoline ring system, the aromatic nitrile group (-C≡N), and the carbon-chlorine bond (C-Cl).

Nitrile Group (C≡N): The nitrile group provides one of the most distinct and easily identifiable peaks in the IR spectrum. The stretching vibration of the C≡N triple bond is strong and sharp, typically appearing in a region with few other absorptions. spectroscopyonline.com For aromatic nitriles, this peak is generally found between 2240 and 2220 cm⁻¹. spectroscopyonline.com Conjugation with the aromatic quinazoline ring system influences this frequency. spectroscopyonline.comjove.com

Quinazoline Ring: The quinazoline ring, being an aromatic heterocyclic system, gives rise to several characteristic bands.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.com

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings occur in the 1625-1430 cm⁻¹ range. elixirpublishers.com These often appear as a series of sharp bands of variable intensity.

C-H Bending: Out-of-plane ("oop") C-H bending vibrations are also characteristic of the substitution pattern on the aromatic ring and are found in the 900-675 cm⁻¹ region. orgchemboulder.com

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is found in the fingerprint region of the IR spectrum. For chloroalkanes, this stretch appears between 850-550 cm⁻¹. libretexts.orgorgchemboulder.com Its position can be influenced by its attachment to the aromatic quinazoline ring.

The expected vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Aromatic Nitrile | C≡N Stretch | 2240 - 2220 | Medium to Strong, Sharp |

| Quinazoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C and C=N Ring Stretch | 1625 - 1430 | Medium to Weak | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | |

| Chloro Group | C-Cl Stretch | 850 - 550 | Strong |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of quinazoline derivatives due to its high resolution and sensitivity. tandfonline.comresearchgate.nettandfonline.com For a compound like this compound, a reversed-phase HPLC method is typically employed.

Stationary Phase: A nonpolar stationary phase, most commonly a C18 (octadecylsilyl) column, is effective for retaining the relatively nonpolar quinazoline structure. tandfonline.comnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. researchgate.nettandfonline.com The composition can be adjusted (isocratic or gradient elution) to achieve optimal separation and peak shape.

Detection: UV detection is standard for quinazoline derivatives, as the aromatic system absorbs strongly in the UV region. The detection wavelength is chosen based on the compound's absorption maxima to ensure high sensitivity. tandfonline.com For instance, various quinazoline derivatives are monitored at wavelengths between 221 nm and 254 nm. tandfonline.com

A typical HPLC method for purity analysis would involve dissolving the sample in a suitable solvent (e.g., acetonitrile/water) and injecting it into the HPLC system. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Gradient or Isocratic |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | ~1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. Its applicability to this compound depends on the compound's volatility and thermal stability. Given that many heterocyclic compounds can be analyzed by GC, it is a viable method. nih.gov

The sample, once vaporized, is separated on a GC column (e.g., a capillary column like a DB-5ms). The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion peak ([M]⁺) and a series of fragment ions.

The fragmentation pattern is predictable and provides structural information. For this compound (molecular weight ≈ 189.59 g/mol ), key fragmentation pathways would likely include:

Loss of Cl: Cleavage of the C-Cl bond. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), fragments containing chlorine will appear as a pair of peaks two mass units apart with a characteristic 3:1 intensity ratio. docbrown.info

Loss of HCN: Expulsion of a neutral hydrogen cyanide molecule from the heterocyclic ring system.

Loss of the Nitrile Group: Cleavage leading to the loss of the -CN group.

The presence of the chlorine isotopes provides a distinct signature in the mass spectrum, aiding in the identification of the compound and its chlorine-containing fragments. docbrown.infodocbrown.info

Other Advanced Spectroscopic Methods (e.g., UV-Vis Absorption, Fluorescence)

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy provide information about the electronic transitions within the molecule and are sensitive to the conjugated π-electron system of the quinazoline ring.

UV-Vis Absorption Spectroscopy: Quinazoline derivatives typically exhibit characteristic UV absorption spectra. researchgate.net Studies on various quinazolines show two main absorption bands: a shorter wavelength band around 240–300 nm attributed to π → π* transitions within the aromatic system, and a longer wavelength band between 310–425 nm resulting from n → π* transitions. researchgate.netnih.govresearchgate.net The exact positions of the absorption maxima (λ_max) and their intensities (molar absorptivity, ε) are influenced by substituents on the quinazoline ring. researchgate.net The nitrile and chloro groups on this compound would be expected to modulate these electronic transitions.

Fluorescence Spectroscopy: Many quinazoline derivatives are known to be fluorescent. researchgate.netrsc.orgnih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the nature and position of substituents, as well as the solvent polarity. researchgate.netresearchgate.net Donor-acceptor type quinazolines, for example, can have their emission spectra cover a wide range from blue to red. researchgate.netrsc.org While the fluorescence of this compound is not specifically documented, its extended conjugated system suggests it may exhibit fluorescence, the characteristics of which would need to be determined experimentally.

| Technique | Expected Observation | Influencing Factors |

| UV-Vis Absorption | Two primary absorption bands (π → π* and n → π*) | Solvent polarity, substituents on the ring |

| Fluorescence Emission | Potential emission in the visible spectrum | Molecular structure, solvent, temperature |

Computational and Theoretical Investigations of 2 Chloroquinazoline 6 Carbonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for the quantum chemical analysis of molecular systems, providing a balance between accuracy and computational cost. For 2-Chloroquinazoline-6-carbonitrile, DFT calculations can elucidate its electronic structure and predict its reactivity. These calculations are typically performed using a basis set like 6-311++G(d,p) to ensure a high level of theoretical accuracy. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the quinazoline (B50416) ring system, particularly on the electron-rich nitrogen atoms and the fused benzene (B151609) ring. The LUMO, conversely, is likely centered on the electron-deficient pyrimidine (B1678525) ring, influenced by the electron-withdrawing chloro and carbonitrile substituents.

Table 1: Theoretical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Note: The values in this table are hypothetical and represent typical values for similar heterocyclic compounds. Actual values would be obtained from specific DFT calculations.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. wolfram.com These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems where electrostatic interactions are fundamental. scispace.com In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinazoline ring and the nitrogen of the carbonitrile group, indicating their nucleophilic character. The area around the hydrogen atoms of the benzene ring and, to a lesser extent, the carbon atom attached to the chlorine would exhibit a positive potential, highlighting their electrophilic nature.

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, specific peaks in the experimental spectra can be assigned to particular vibrational modes of the molecule, such as C-H stretching, C=N stretching, and C-Cl stretching. dergipark.org.tr

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹³C and ¹H NMR) spectroscopy can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dergipark.org.tr These theoretical chemical shifts are instrumental in assigning the signals in the experimental NMR spectra to specific carbon and hydrogen atoms within the molecule.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. dergipark.org.tr This allows for the assignment of electronic transitions between molecular orbitals, providing insight into the molecule's electronic structure and color.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be employed to study its reactivity in various chemical transformations. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

The analysis of the transition state structure provides crucial information about the energy barrier of the reaction (activation energy) and the geometry of the molecule as it transforms from reactant to product. This understanding is vital for optimizing reaction conditions and predicting the feasibility of synthetic routes involving this compound. For instance, studying the nucleophilic substitution of the chlorine atom at the 2-position would involve locating the transition state for the attack of a nucleophile and calculating the associated activation energy.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. rsc.orgnih.gov

Conformational Analysis

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. For a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be limited. The primary source of conformational flexibility would be the rotation around the single bond connecting the carbonitrile group to the quinazoline ring.

By performing a systematic scan of the potential energy surface as a function of this dihedral angle, the most stable conformation can be identified. This information is crucial for understanding how the molecule might bind to a biological target or pack in a crystal lattice. researchgate.net

Ligand-Target Interaction Modeling (for non-clinical chemical probes)

Ligand-target interaction modeling is a crucial computational technique used to predict and analyze the binding of a small molecule (ligand) to a biological target, typically a protein. This approach is fundamental in the design of non-clinical chemical probes, which are specialized molecules used to study the function of specific proteins or biological pathways.

For a novel compound like this compound, molecular docking simulations would be the primary method to investigate its potential as a chemical probe. This process involves:

Target Identification: Based on the quinazoline scaffold, which is known to interact with a variety of enzymes, potential protein targets would be identified. Kinases are a prominent family of proteins often targeted by quinazoline-containing compounds.

In Silico Docking: A 3D model of this compound would be generated and virtually "docked" into the binding site of the selected target protein. The docking software calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy.

The interaction analysis would focus on identifying key molecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring and the nitrile group could act as hydrogen bond acceptors, while any potential hydrogen bond donors on a target protein's active site would be identified.

Hydrophobic Interactions: The aromatic quinazoline ring system would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The chlorine atom at the 2-position could participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

While no specific ligand-target interaction studies for this compound have been published, research on similar molecules, such as 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, has demonstrated the utility of this approach in identifying potent and selective inhibitors for targets like p21-activated kinase 4 (PAK4). acs.org Such studies provide a framework for how this compound could be computationally evaluated as a potential chemical probe for various protein targets.

Cheminformatics and QSAR Methodologies for Structure-Property Relationships (excluding biological activity/toxicity)

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) methodologies are used to establish correlations between the chemical structure of a molecule and its physicochemical properties. These methods are invaluable for predicting properties without the need for experimental measurements, which can be time-consuming and costly.

For this compound, a QSPR study would involve calculating a variety of molecular descriptors and correlating them with specific physicochemical properties.

Molecular Descriptors:

A wide range of descriptors can be calculated from the 2D and 3D structure of this compound, including:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These are derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic Descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polar surface area.

Predicted Physicochemical Properties:

Based on its chemical structure, several key physicochemical properties of this compound can be predicted using various computational models.

| Property | Predicted Value | Method/Software |